(3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide is a synthetic organic compound that features a complex structure with multiple functional groups, including a triazole ring, a difluorophenyl group, and a thioamide moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an azide and an alkyne.
Introduction of the Difluorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction.
Formation of the Thioamide Group: This can be done through the reaction of an amide with a sulfur source under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The difluorophenyl group can be reduced under specific conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced difluorophenyl derivative.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound might act as an inhibitor for specific enzymes due to its structural features.
Receptor Binding: It could bind to certain biological receptors, influencing cellular processes.
Medicine
Drug Development: The compound might be explored for its potential therapeutic effects, such as antifungal or anticancer activities.
Industry
Material Science: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide would depend on its specific biological target. Generally, it might involve:
Binding to Enzymes: Inhibiting their activity by occupying the active site.
Interacting with Receptors: Modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methylbutanamide: Lacks the triazole ring.
(3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanoic acid: Contains a carboxylic acid group instead of a thioamide.
Uniqueness
Structural Complexity: The combination of a triazole ring, difluorophenyl group, and thioamide moiety makes it unique.
Potential Biological Activity: The specific arrangement of functional groups might confer unique biological properties.
Properties
Molecular Formula |
C13H14F2N4OS |
---|---|
Molecular Weight |
312.34 g/mol |
IUPAC Name |
(3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide |
InChI |
InChI=1S/C13H14F2N4OS/c1-8(12(16)21)13(20,5-19-7-17-6-18-19)10-3-2-9(14)4-11(10)15/h2-4,6-8,20H,5H2,1H3,(H2,16,21)/t8?,13-/m1/s1 |
InChI Key |
LZFBOQOMPIKJBI-AZMWARKLSA-N |
Isomeric SMILES |
CC(C(=S)N)[C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O |
Canonical SMILES |
CC(C(=S)N)C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.